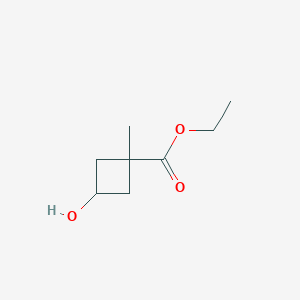

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

Description

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate (CAS: 1408074-72-5) is a cyclobutane-based ester with a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.197 g/mol. It features a stereochemically defined hydroxy group at the 3-position and a methyl substituent at the 1-position of the cyclobutane ring. This compound is primarily utilized as a chiral building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis involves multistep routes, including cycloaddition and esterification reactions, with reported purities of 95–97% depending on the supplier .

Properties

IUPAC Name |

ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(9)5-8/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOGWOWEVMVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166555 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-72-5 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

| Property | Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | Ethyl (1R,3R)-3-hydroxy-1-methylcyclobutanecarboxylate |

|---|---|---|---|

| CAS No. | 1408074-72-5 | 27697-61-6 | 1408074-59-8 |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |

| Molecular Weight | 158.197 | 158.197 | 158.197 |

| Purity | 95–97% | 95% | 95% |

| Key Use | Chiral intermediate | Polymer precursor | Stereochemical studies |

Biological Activity

Ethyl (1S,3R)-3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound notable for its unique cyclobutane ring structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.2 g/mol

- Boiling Point : 213.4 ± 33.0 °C (predicted)

- Density : 1.125 ± 0.06 g/cm³ (predicted)

- pKa : 14.79 ± 0.40 (predicted)

These properties are significant as they influence the compound's solubility, reactivity, and interaction with biological systems.

The biological activity of this compound is primarily attributed to its functional groups—specifically the hydroxy and ester groups—which facilitate interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.

- Receptor Binding : Its structure allows it to bind to receptors, potentially influencing signal transduction pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

1. Anti-inflammatory Effects

Studies have suggested that compounds with similar structures exhibit anti-inflammatory properties. The hydroxy group can participate in hydrogen bonding with proteins involved in inflammatory responses, potentially leading to reduced inflammation.

2. Analgesic Properties

Preliminary investigations into the analgesic effects of the compound indicate that it may modulate pain pathways through receptor interaction.

3. Antitumor Activity

Research has shown that certain derivatives of cyclobutane compounds can induce apoptosis in cancer cells. This compound may exhibit similar effects, warranting further exploration into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways | |

| Analgesic | Potential modulation of pain pathways | |

| Antitumor | Induces apoptosis in cancer cells |

Case Study: Antitumor Activity

In a study examining the effects of cyclobutane derivatives on cancer cell lines, this compound was tested against several human breast cancer cell lines (e.g., MDA-MB-231). The results indicated a significant induction of apoptosis at specific concentrations, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds to understand its unique properties better:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate | Cyclopentane | Moderate anti-inflammatory effects |

| Ethyl (1S,3R)-3-hydroxy-1-methylcyclohexane-1-carboxylate | Cyclohexane | Lower potency in receptor binding |

This comparison illustrates the distinct biological activity profiles influenced by the ring structure's strain and stereochemistry.

Q & A

Q. How can researchers address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.